molecular formula C13H17ClN2O2 B3386740 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide CAS No. 750608-18-5

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide

Cat. No. B3386740
CAS RN: 750608-18-5
M. Wt: 268.74 g/mol
InChI Key: ODVCCMHXEFKDBY-UHFFFAOYSA-N
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Description

“2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide” is a chemical compound with the CAS number 1131-01-7 . It is also known by the synonyms “2-Chloro-N-(2,6-dimethylphenyl)acetamide” and "N-(2,6-Dimethylphenyl)chloroacetamide" . This compound is used for research and development purposes .


Physical And Chemical Properties Analysis

This compound is a colorless crystal with a density of 1.23 at 20°C . It has a melting point of 45.8-46.7°C . The compound is insoluble in water .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide is the acetohydroxyacid synthase (AHAS) enzyme . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in plants.

Mode of Action

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and, consequently, growth inhibition in plants .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting AHAS, it disrupts the production of these amino acids, leading to a deficiency that affects various downstream processes, including protein synthesis .

Result of Action

The primary result of the action of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide is the inhibition of growth in plants. By disrupting the synthesis of essential amino acids, the compound effectively halts protein synthesis, leading to growth inhibition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide. Factors such as temperature, pH, and the presence of other chemicals can impact the compound’s effectiveness. Additionally, the compound’s stability may be affected by exposure to light, heat, or certain chemical reactions. It’s crucial to store and handle the compound appropriately to maintain its efficacy .

properties

IUPAC Name

2-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-8-5-4-6-9(2)12(8)16-11(17)7-15-13(18)10(3)14/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVCCMHXEFKDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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